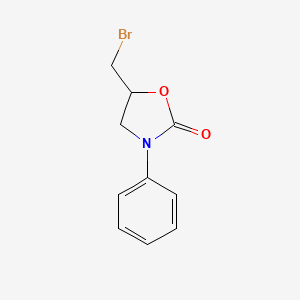

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one

Description

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS: 98963-12-3) is a brominated oxazolidinone derivative with a phenyl substituent at the 3-position and a bromomethyl group at the 5-position of the heterocyclic ring. This compound is primarily utilized in industrial and scientific research, particularly as a reactive intermediate in organic synthesis. The bromomethyl group serves as a versatile functional group for nucleophilic substitution reactions, enabling the introduction of diverse substituents into target molecules . Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol.

Propriétés

IUPAC Name |

5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZAPBYNLIYPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679564 | |

| Record name | 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98963-12-3 | |

| Record name | 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of N-Aryl Carbamates with Epihalohydrins

One common synthetic route involves the reaction of N-aryl carbamates with epihalohydrins (such as epichlorohydrin or epibromohydrin) under basic conditions to form the oxazolidinone ring with a halomethyl substituent at the 5-position.

- Reaction Conditions and Optimization (from IRIS UniPA study):

| Entry | Base | Solvent | Temp | Time (h) | Yield of 5-(Halomethyl)-3-phenyl-oxazolidin-2-one (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | t-BuOK | THF | Reflux | 5 | 12 | Low yield |

| 2 | t-BuOK | Acetonitrile | Reflux | 1 | 26 | Moderate yield |

| 3 | t-BuOK | Acetonitrile | Room temp | 24 | 29 | Moderate yield |

| 4 | K2CO3 | Acetonitrile | Reflux | 3 | 13 | Low yield |

| 5 | K2CO3 | Acetonitrile | Room temp | 24 | 5 | Very low yield |

| 6 | Et3N | Acetonitrile | Reflux | 5 | 5 | Very low yield |

| 8 | DMAP | Acetonitrile | Reflux | 5 | Moderate yields | Best among acetonitrile bases |

| 11-18 | Various bases | DMSO | Room temp | 24 | 40-62 | Lithium hydroxide best (Entry 15) |

Direct Halogenation Using Lithium Bromide and Epibromohydrin

A patented method describes the preparation of 5-bromomethyl-3-(substituted phenyl)-2-oxazolidinones by reacting epibromohydrin with lithium bromide in dimethylformamide (DMF) followed by addition of an aryl isocyanate.

-

- Lithium bromide (0.1-0.2 g) is dissolved in epibromohydrin (4.15 g, 0.03 mol) in DMF at 90 °C.

- After cooling, 4-methylthiophenyl isocyanate (5 g, 0.03 mol) in DMF is added slowly, keeping temperature below 110 °C.

- The mixture is stirred at 90 °C for 3 hours.

- The product is precipitated by pouring into ice-water, filtered, and recrystallized from methanol.

- Yield: ~80% of white crystalline 5-bromomethyl oxazolidinone derivative.

This method is adaptable to various substituted phenyl groups and produces high yields of bromomethyl oxazolidinones.

Halogenation via Appel Reaction on Hydroxymethyl Oxazolidinones

An alternative approach involves converting the hydroxymethyl group at the 5-position of oxazolidinones to bromomethyl via Appel-type halogenation using reagents such as triphenylphosphine and carbon tetrabromide (CBr4).

-

- The hydroxymethyl oxazolidinone is dissolved in a mixture of diethyl ether and acetonitrile.

- Imidazole and triphenylphosphine are added.

- CBr4 is slowly added at ambient temperature, forming a precipitate.

- After stirring for 1 hour, the mixture is filtered, and the product purified by flash chromatography.

This method provides a mild and efficient route to alkyl bromides including 5-(bromomethyl) oxazolidinones.

Synthesis via Amino Alcohol Cyclization and Subsequent Bromination

Another approach is the initial synthesis of 3-phenyl-oxazolidin-2-one derivatives by cyclization of amino alcohols with carbonyl sources, followed by bromination of the methyl group at the 5-position.

- For example, benzylamine and benzaldehyde can be condensed with hydroxyacetic acid to form 3-benzyl-2-phenyl-oxazolidinone, which can be further treated with thionyl chloride to introduce halogens.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of N-aryl carbamates + epihalohydrin + base (LiOH/DMSO best) | N-aryl carbamate, epichlorohydrin, LiOH, DMSO | 40-62 | Moderate to good yield; mild conditions | Requires optimization of base/solvent |

| Direct reaction of epibromohydrin + lithium bromide + aryl isocyanate (Patented) | Epibromohydrin, LiBr, aryl isocyanate, DMF, heat | Up to 80 | High yield, scalable, versatile | Requires aryl isocyanates |

| Appel halogenation of hydroxymethyl oxazolidinones | Hydroxymethyl oxazolidinone, PPh3, CBr4, imidazole | High (not quantified) | Mild, selective halogenation | Requires prior hydroxymethyl oxazolidinone |

| Amino alcohol cyclization + thionyl chloride bromination | Amino alcohol, aldehyde, hydroxyacetic acid, SOCl2 | Moderate | Established method, versatile | Multi-step, moderate yields |

Research Findings and Notes

The choice of base and solvent critically affects the yield and purity of the oxazolidinone ring formation step. Lithium hydroxide in DMSO at room temperature is optimal for cyclization with epichlorohydrin derivatives.

Direct halogenation using lithium bromide and epibromohydrin in DMF followed by reaction with aryl isocyanates provides a high-yielding and efficient route to bromomethyl-substituted oxazolidinones, adaptable to various aryl substituents.

The Appel reaction is a mild and efficient method to convert hydroxymethyl groups to bromomethyl groups on the oxazolidinone ring, allowing for late-stage functionalization.

The synthetic routes are amenable to scale-up and modification for different substituted phenyl groups, enabling the preparation of a range of 5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one derivatives for pharmaceutical and synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(Azidomethyl)-3-phenyl-1,3-oxazolidin-2-one, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Applications De Recherche Scientifique

Scientific Research Applications

- Plant Disease Control:

- Oxazolidinone derivatives have demonstrated effectiveness in controlling plant diseases caused by fungal pathogens like Phytophthora infestans, Plasmopora viticola, and Pythium spp., as well as bacterial pathogens like Agrobacterium tumefaciens and Xanthomonas vesicatoria .

- These compounds can be applied to protect plant parts, roots, stems, seeds, or soil, providing a systemic effect within the plant . For instance, 5-(chloromethyl)-3-(4-methylsulfonyl phenyl)-2-oxazolidinone was used to treat cotton seeds, effectively controlling seed and seedling rot caused by Pythium spp. .

- In a case study, cotton seeds treated with 5-(chloromethyl)-3-(4-methylsulfonyl phenyl)-2-oxazolidinone at a rate of 0.6 grams per kilogram showed 88% emergence and healthy seedling production, compared to untreated seeds that failed to emerge in soil containing pathogenic Pythium spp. .

- Neurological and Psychiatric Disorders:

- 3,5-Disubstituted-1,3-oxazolidin-2-one derivatives are identified as potentiators of metabotropic glutamate receptors, including the mGluR2 receptor . These compounds are useful in treating neurological and psychiatric disorders associated with glutamate dysfunction . They work by increasing the response of mGluR receptors to glutamate or glutamate agonists, enhancing receptor function .

- Examples of such compounds include 3-(3-chlorobenzyl)-5-hexyl-1,3-oxazolidin-2-one and 3-(4-tert-butylbenzyl)-5-hexyl-1,3-oxazolidin-2-one .

- Anti-inflammatory Activity:

- Hydrazone derivatives synthesized and screened against flurbiprofen have shown significant anti-inflammatory activities . The lipophilicity of these compounds plays a crucial role in their anti-inflammatory potency .

- Specific derivatives, such as 4-methoxy-, 4-chloro-, and 4-nitro-substituted compounds, exhibit higher anti-inflammatory activities compared to hydrazone with an unsubstituted benzaldehyde group .

- Antibacterial and Antifungal Applications:

- Thiophene-substituted derivatives have shown applications in medicinal chemistry as antibacterial and antifungal agents .

- Minimum inhibitory concentrations (µg/ml) of various compounds against bacteria such as B. subtilis, E. coli, P. aureginosa, and fungi such as C. albicans have been determined, showcasing their potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with biological molecules, particularly enzymes. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes and potentially inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (CAS: 1246738-23-7)

- Molecular Formula: C₁₀H₉BrFNO₂

- Molecular Weight : 274.09 g/mol

- Key Differences : The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing electrophilicity at the bromomethyl site. This increases reactivity in cross-coupling reactions compared to the parent phenyl derivative. The XLogP3 value (2.4 ) suggests moderate lipophilicity, which may influence solubility in organic solvents .

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (CAS: 121082-86-8)

- Molecular Formula: C₁₁H₁₂BrNO₃

- Molecular Weight : 286.12 g/mol

- This substitution may alter metabolic stability in pharmaceutical applications, as seen in related oxazolidinone-based inhibitors .

Halogen Substituent Variations

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS: 711-85-3)

- Molecular Formula: C₁₀H₁₀ClNO₂

- Molecular Weight : 211.65 g/mol

- Key Differences : Replacing bromine with chlorine reduces leaving-group ability, diminishing reactivity in nucleophilic substitutions. However, the lower molecular weight and smaller halogen size may improve crystallinity and thermal stability .

Functional Group Modifications

3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 885951-58-6)

- Molecular Formula: C₁₀H₁₀BrNO₃

- Molecular Weight : 272.10 g/mol

- Key Differences : The hydroxymethyl group replaces bromomethyl, increasing hydrophilicity (polar surface area: 29.5 Ų ) and enabling hydrogen bonding. This modification is advantageous in drug design for improving aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituent |

|---|---|---|---|---|---|

| 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | 98963-12-3 | C₁₀H₁₀BrNO₂ | 256.10 | N/A | Phenyl, Bromomethyl |

| 5-(Bromomethyl)-3-(4-fluorophenyl)-... | 1246738-23-7 | C₁₀H₉BrFNO₂ | 274.09 | 2.4 | 4-Fluorophenyl |

| 5-(Chloromethyl)-3-phenyl-... | 711-85-3 | C₁₀H₁₀ClNO₂ | 211.65 | N/A | Phenyl, Chloromethyl |

| 3-(4-Bromophenyl)-5-(hydroxymethyl)-... | 885951-58-6 | C₁₀H₁₀BrNO₃ | 272.10 | N/A | 4-Bromophenyl, Hydroxymethyl |

Research Findings

- Pharmaceutical Relevance: Oxazolidinones with bromomethyl groups are pivotal in designing enzyme inhibitors. For example, fluorinated derivatives (e.g., 4-fluorophenyl) exhibit improved binding affinity to Δ-5 desaturase (D5D), a target in inflammatory diseases .

- Synthetic Utility: Bromomethyl oxazolidinones are employed in S-alkylation reactions to synthesize heterocycles like triazoles and oxadiazoles, as demonstrated in the synthesis of 1,3,4-oxadiazole-2-thiol derivatives .

- Chiral Applications: Chiral oxazolidinones (e.g., (5R)-5-(bromomethyl)-3-methyl derivatives) serve as auxiliaries in asymmetric synthesis, leveraging their stereochemical control .

Activité Biologique

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, applications, and comparative studies with similar compounds.

Overview of the Compound

This compound is characterized by a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a phenyl group. This unique structure contributes to its reactivity and biological properties. Oxazolidinones are primarily known for their antibiotic properties, but they also exhibit various other biological activities.

The biological activity of this compound can be attributed to its interaction with biological molecules. The bromomethyl group acts as an electrophile that can react with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to various biological effects including:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.

- Antiproliferative Effects : It has been evaluated for its ability to induce apoptosis in cancer cell lines such as breast and cervical cancer cells.

Antimicrobial Activity

Research indicates that oxazolidinone derivatives, including this compound, possess significant antibacterial properties. A study highlighted that this compound could serve as a lead for developing new antibiotics due to its effectiveness against various bacterial strains .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against specific cancer cell lines. For instance, it has been shown to induce apoptosis at concentrations significantly lower than those required for cytotoxicity .

Case Studies

Several case studies have explored the efficacy of this compound:

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Cervical Cancer Cells : Similar results were observed in HeLa cervical cancer cells, where the compound induced significant apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Phenyl-1,3-oxazolidin-2-one | Lacks bromomethyl group | Limited antibacterial activity |

| 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one | Contains chloromethyl instead of bromomethyl | Different reactivity and antibacterial profile |

| 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | More hydrophilic due to hydroxymethyl group | Enhanced solubility but altered activity |

The presence of the bromomethyl group in this compound enhances its reactivity towards nucleophiles compared to its analogs .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Step 1 : Activation of carboxylic acid derivatives (e.g., 2-arylacetic acid) with oxalyl chloride to form acyl chlorides.

- Step 2 : Coupling with oxazolidinone precursors under anhydrous conditions (e.g., CH₂Cl₂ as solvent, DMF as catalyst).

- Step 3 : Bromination at the methyl position using N-bromosuccinimide (NBS) or HBr in a radical-initiated reaction . Key Considerations : Reaction yields depend on stoichiometry, solvent purity, and temperature control.

Q. What safety protocols are critical when handling this compound?

- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent bromine loss or hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to alkylating properties.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel .

Q. How is the compound characterized post-synthesis?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromomethyl resonance at δ 4.2–4.5 ppm).

- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 282–284 for C₁₁H₁₀BrNO₂).

- HPLC : Purity >95% is standard for research-grade material .

Advanced Questions

Q. How can reaction yields be optimized in the bromomethylation step?

Use Design of Experiments (DoE) to assess variables:

- Factors : Initiator concentration (e.g., AIBN), reaction time, and temperature.

- Response Surface Analysis : Optimal conditions often involve 60–70°C for 6–8 hours with 1.2 eq. NBS. Data Contradictions : Lower yields in polar solvents (e.g., DMF) suggest radical quenching; non-polar solvents (e.g., CCl₄) improve efficiency .

Q. What structural insights can X-ray crystallography provide for this compound?

- Key Parameters : Bond angles (C-Br ≈ 1.9 Å), dihedral angles between oxazolidinone and phenyl rings (e.g., 45–60°).

- Applications : Confirms stereochemistry and guides SAR studies for drug design. Example : Fluorinated analogs (e.g., 3-(4-Bromo-3-fluorophenyl) derivatives) show altered torsion angles affecting bioactivity .

Q. How do substituents influence pharmacological activity?

- Bromine : Enhances lipophilicity (logP ↑ by ~0.5) and electrophilicity, improving target binding.

- Oxazolidinone Core : Critical for antibacterial activity via ribosomal inhibition. Case Study : Replacement of bromine with azide (e.g., 5-(azidomethyl) analogs) enables click chemistry for probe development .

Q. What strategies resolve discrepancies in reaction mechanisms for oxazolidinone derivatives?

- Isotopic Labeling : Use ¹⁸O-labeled intermediates to trace cyclization pathways.

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS. Example : Competing pathways (e.g., SN2 vs. radical mechanisms) can be distinguished by deuterated solvent effects .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.